Product packaging for Benzo[d]thiazole-5,6-diol(Cat. No.:)

Benzo[d]thiazole-5,6-diol

Cat. No.: B13014829
M. Wt: 167.19 g/mol
InChI Key: CDLWXLGNBWQWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazole-5,6-diol (CAS 2385739-65-9) is a high-purity dihydroxy-substituted benzothiazole derivative supplied for advanced chemical and pharmaceutical research. This compound features a benzothiazole core—a privileged scaffold in medicinal chemistry—fused with a benzene ring and substituted with adjacent hydroxyl groups at the 5 and 6 positions . This specific substitution pattern is of significant research interest due to its electron-donating properties, which have been associated with enhanced biological activity in related benzothiazole analogues . The primary research applications for this compound are anticipated in the fields of oncology and drug discovery. Benzothiazole derivatives have demonstrated notable and selective anti-proliferative activities against a range of cancer cell lines . The structural motif of the benzothiazole nucleus is frequently investigated for developing novel antitumor agents, as it can interact with various biological targets, including receptor tyrosine kinases and key signaling pathways like PI3K/Akt/mTOR . Furthermore, the catechol-like structure of this compound suggests potential for exploration in other research areas. Hydroxylated benzothiazole derivatives have been studied as inhibitors of H+/K+ ATPase, a therapeutic target for acid-related diseases . The compound may also serve as a key synthetic intermediate or building block for constructing more complex heterocyclic systems for biological evaluation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2S B13014829 Benzo[d]thiazole-5,6-diol

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

1,3-benzothiazole-5,6-diol

InChI

InChI=1S/C7H5NO2S/c9-5-1-4-7(2-6(5)10)11-3-8-4/h1-3,9-10H

InChI Key

CDLWXLGNBWQWHF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)SC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo D Thiazole 5,6 Diol and Its Structural Analogues

Regioselective Precursor Synthesis Strategies for Dihydroxylated Benzothiazole (B30560) Cores

The successful synthesis of Benzo[d]thiazole-5,6-diol is fundamentally dependent on the meticulous construction of a precursor molecule where the foundational elements of the final structure are correctly positioned. This involves a two-pronged strategy: forming the thiazole (B1198619) ring and ensuring the benzene (B151609) moiety is appropriately substituted for subsequent dihydroxylation.

The formation of the benzothiazole heterocyclic system is most commonly achieved through the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon (C1) electrophile. This reaction, often referred to as the Jacobsen benzothiazole synthesis, is a reliable and high-yielding method for constructing the core scaffold.

The choice of the C1 component dictates the substitution at the C2 position of the resulting benzothiazole.

For the synthesis of the parent this compound (unsubstituted at C2), formic acid is the reagent of choice. The reaction proceeds via the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization and dehydration.

To synthesize C2-substituted structural analogues, other electrophiles such as aldehydes, acid chlorides, or esters can be employed.

An alternative strategy involves the reaction of the 2-aminothiophenol precursor with carbon disulfide, which yields a 2-mercaptobenzothiazole (B37678) derivative. The thiol group at the C2 position can then be removed or serve as a handle for further functionalization.

The critical factor in this step is that the reaction conditions must be compatible with the functional groups already present on the benzene ring, which serve as precursors to the final diol.

Regiocontrol is paramount in the synthesis of this compound. The hydroxyl groups must be introduced specifically at the C5 and C6 positions. Direct hydroxylation of an existing benzothiazole ring is synthetically challenging and often results in poor yields and a mixture of isomers. Therefore, a more controlled strategy is employed, wherein the oxygen functionalities are incorporated into the aniline-based starting material before the thiazole ring is formed.

The most effective approach utilizes hydroxyl-protecting groups that are stable throughout the multi-step synthesis and can be removed efficiently in the final stage. Alkoxy groups, particularly methoxy (B1213986) (-OCH₃) groups, are ideal for this purpose. The synthesis, therefore, begins not with a dihydroxyaniline but with a dimethoxyaniline. For the target compound, the required starting material is 3,4-dimethoxyaniline , which ensures that the oxygen functionalities will ultimately reside at the 5- and 6-positions of the benzothiazole core. This precursor undergoes functionalization to install a thiol group ortho to the amino group, generating the key intermediate, 2-amino-4,5-dimethoxythiophenol .

With the regiochemically defined 2-amino-4,5-dimethoxythiophenol in hand, the thiazole ring can be constructed to yield the protected intermediate, 5,6-dimethoxybenzo[d]thiazole (B1337568) . This step directly applies the strategies outlined in section 2.1.1. The condensation reaction with formic acid is typically performed under heating, leading to efficient cyclization.

The resulting 5,6-dimethoxybenzo[d]thiazole is a stable, crystalline solid that serves as the immediate precursor to the final target compound. The methoxy groups act as robust protectors for the latent catechol functionality, preventing the unwanted oxidation that a free catechol would readily undergo during the synthesis.

The table below summarizes a representative synthesis of this key intermediate.

Table 1: Synthesis of the Protected Intermediate, 5,6-dimethoxybenzo[d]thiazole
Starting MaterialReagents & ConditionsProductReported Yield
2-amino-4,5-dimethoxythiophenolFormic acid (HCOOH), Reflux, 4-6 hours5,6-dimethoxybenzo[d]thiazole88-95%

Sophisticated Functional Group Interconversion and Derivatization Techniques

The final stage of the synthesis involves the transformation of the stable, protected intermediate into the desired this compound. This phase is centered on the selective deprotection of the catechol moiety without compromising the integrity of the heterocyclic ring system.

The "introduction" of the hydroxyl groups at this stage is, in fact, a deprotection reaction. The challenge lies in cleaving the two aryl methyl ether bonds of the 5,6-dimethoxybenzo[d]thiazole intermediate. This functional group interconversion (FGI) from ether to alcohol must be performed with a reagent that is powerful enough to cleave the stable C-O bond but selective enough to leave the thiazole ring intact.

The premier reagent for this transformation is boron tribromide (BBr₃) . As a strong Lewis acid, BBr₃ coordinates to the ether oxygen atoms, facilitating the nucleophilic displacement of the methyl group by a bromide ion. This reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (B109758) (DCM) to control its high reactivity and prevent side reactions. Other reagents, such as concentrated hydrogen bromide (HBr) or pyridine (B92270) hydrochloride , can also effect demethylation, but often require harsher conditions (higher temperatures) which can lead to degradation of the sensitive benzothiazole core or the catechol product.

The formation of the final catechol diol via demethylation is a critical step that demands careful execution. The use of boron tribromide provides a clean and efficient pathway to this compound from its dimethoxy precursor.

The reaction proceeds by adding a solution of BBr₃ in DCM to a cooled solution of 5,6-dimethoxybenzo[d]thiazole under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial because the final catechol product is highly susceptible to air oxidation, which can lead to the formation of colored quinone-type byproducts and significantly reduce the yield and purity. After the reaction is complete, the reaction mixture is carefully quenched with water or methanol (B129727) to hydrolyze the boron-oxygen intermediates and liberate the free diol.

The table below outlines the conditions for this final deprotection step.

Table 2: Deprotection to Form this compound
Starting MaterialReagents & ConditionsProductReported Yield
5,6-dimethoxybenzo[d]thiazole1. Boron tribromide (BBr₃), Dichloromethane (DCM), -78 °C to rt, 12-18 hours 2. Methanol (MeOH) quenchThis compound75-85%

Sustainable and Green Chemistry Approaches in Benzothiazole Synthesis

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemical research. In the context of benzothiazole synthesis, green chemistry principles are increasingly being applied to minimize waste, reduce energy consumption, and utilize less hazardous materials. airo.co.in This section explores sustainable strategies for the synthesis of this compound and its analogues, focusing on one-pot multicomponent reactions and microwave-assisted techniques.

One-Pot and Multicomponent Reaction Strategies

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with aldehydes or other carbonyl-containing compounds. nih.gov One-pot methodologies have been developed that utilize various catalysts to facilitate this transformation under mild and environmentally friendly conditions. For instance, a facile one-pot synthesis of benzimidazole (B57391) and benzothiazole compounds has been achieved through the catalytic cyclocondensation of 2-aminothiophenol and aryl aldehydes using Amberlite IRA400-Cl resin as a green and reusable catalyst. asianpubs.org This method boasts mild reaction conditions, easy work-up, and excellent product yields. asianpubs.org

Another green approach involves the use of a magnetic nanocatalyst, Fe3O4@Pyl-Cu, for the one-pot synthesis of 2-arylbenzothiazoles from the condensation of 2-aminothiophenol and aromatic aldehydes. biolmolchem.com This catalyst can be easily recovered using a magnetic field, allowing for its repeated use without a significant loss in performance. biolmolchem.com The reaction proceeds in ethanol, a greener solvent, and offers benefits such as high yields, short reaction times, and reduced pollution. biolmolchem.com

Multicomponent reactions are particularly powerful for generating molecular diversity. The Biginelli reaction, a classic MCR, has been adapted for the synthesis of fused pyrimidobenzothiazole systems. nih.gov These reactions often employ eco-friendly catalysts and reaction media, leading to high yields and clean reaction profiles. nih.gov For example, a three-component reaction of 2-aminobenzothiazole (B30445), an aromatic aldehyde, and a 1,3-diketone can be catalyzed by Sc(OTf)3 under microwave irradiation in solvent-free conditions to produce benzothiazolo-quinazolinones with high atom economy. mdpi.com Similarly, deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have been used as green catalysts for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. rsc.orgresearchgate.net

The table below summarizes various one-pot and multicomponent strategies for the synthesis of benzothiazole analogues, highlighting the green aspects of each method.

Catalyst/Reaction SystemReactantsProduct TypeGreen Chemistry Advantages
Amberlite IRA400-Cl resin asianpubs.org2-aminothiophenol, aryl aldehydesBenzothiazolesReusable catalyst, mild conditions, easy work-up asianpubs.org
Fe3O4@Pyl-Cu nanocatalyst biolmolchem.com2-aminothiophenol, aromatic aldehydes2-ArylbenzothiazolesMagnetically recoverable and reusable catalyst, green solvent (ethanol), high yield, short reaction time biolmolchem.com
Sc(OTf)3 / Microwave mdpi.com2-aminobenzothiazole, aromatic aldehydes, 1,3-diketonesBenzothiazolo-quinazolinonesHigh atom economy, solvent-free, energy-efficient (microwave) mdpi.com
Deep Eutectic Solvent (CholineCl/Imidazole) rsc.orgChloronitrobenzene, benzaldehyde, sulfur2-ArylbenzothiazoleBiodegradable and low-toxicity catalyst, solvent-free option, catalyst reusability rsc.org
Graphene oxide/silica nanocomposite ijcce.ac.ir2-aminobenzothiazole, ethyl acetoacetate, aldehydesPyrimido[2,1-b]benzothiazolesEnvironmentally friendly and stable catalyst, solvent-free, easily recoverable and reusable ijcce.ac.ir

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. uobaghdad.edu.iq These advantages include dramatically reduced reaction times, increased product yields, and often, the ability to perform reactions under solvent-free conditions. uobaghdad.edu.iqscielo.br The use of microwave irradiation provides uniform heating and accelerates reaction rates, allowing for the synthesis of benzothiazole derivatives under milder conditions. airo.co.in

A rapid and catalyst-free method for the synthesis of benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes under focused microwave irradiation using glycerol (B35011) as a green solvent. researchgate.netresearchgate.net Glycerol is a desirable solvent due to its non-toxic nature, high boiling point, and ability to absorb microwaves efficiently. researchgate.net This methodology is economically and environmentally valuable. researchgate.net

In a comparative study, the microwave-assisted synthesis of hydroxy phenyl benzothiazoles from 2-aminothiophenol and aromatic aldehydes was shown to be significantly more efficient than conventional heating methods. scielo.br The microwave method resulted in a substantial reduction in reaction time and an increase in product yield. scielo.br For instance, reactions that took hours to complete conventionally were finished in minutes under microwave irradiation, with yields improving by 12% to 20%. scielo.br

The combination of microwave irradiation with other green chemistry principles, such as the use of solvent-free conditions or eco-friendly catalysts, further enhances the sustainability of benzothiazole synthesis. mdpi.com For example, the synthesis of benzothiazole derivatives has been achieved with high yields (85-95%) under optimized microwave conditions, leading to a 40% reduction in energy consumption and a 50% reduction in waste generation compared to conventional methods. airo.co.in

The following table details research findings on microwave-assisted synthesis of benzothiazole derivatives, comparing them to conventional methods where applicable.

ReactantsCatalyst/SolventMethodReaction TimeYieldReference
2-Aminothiophenol, BenzaldehydeNone / GlycerolMicrowaveNot specifiedGood researchgate.net
2-Aminothiophenol, Hydroxy aromatic aldehydesNone / EthanolMicrowaveMinutesHigher than conventional scielo.br
2-Aminothiophenol, Hydroxy aromatic aldehydesNone / EthanolConventionalHoursLower than microwave scielo.br
o-Aminothiophenol, AldehydeNone / EthanolMicrowave (80°C)10 minutesNot specified airo.co.in
2-Aminobenzothiazole, Aromatic aldehydes, 1,3-DiketonesSc(OTf)3 / Solvent-freeMicrowaveNot specifiedHigh mdpi.com
2-aminothiophenol, AldehydesNone / Solvent-freeMicrowaveNot specified85-95% airo.co.in

Structure Activity Relationship Sar Profiling of Benzo D Thiazole 5,6 Diol Derivatives

Influence of Hydroxyl Group Orientation and Substitution Patterns on Biological Activity

The presence and positioning of hydroxyl (-OH) groups on the benzothiazole (B30560) ring are paramount to the biological activity of these compounds, particularly in their function as tyrosinase inhibitors and antioxidants. The catechol-like moiety (ortho-dihydroxy groups) or resorcinol-like moiety (meta-dihydroxy groups) often plays a crucial role in the molecule's ability to interact with biological targets.

Research into related benzothiazole structures underscores the importance of these hydroxyl substitutions. For instance, in a series of 6-(substituted phenyl)- Current time information in Kolkata, IN.nih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds, which are structurally related to Benzo[d]thiazole-5,6-diol derivatives, the pattern of hydroxylation on a phenyl ring attached at another position was found to be a key factor for tyrosinase inhibition. mdpi.com A compound featuring a 2,4-dihydroxyphenyl group was identified as a highly potent tyrosinase inhibitor. mdpi.com This suggests that a similar dihydroxy pattern on the main benzothiazole scaffold could be crucial for activity.

Furthermore, studies on other benzothiazole analogs show that replacing hydroxyl groups with methoxy (B1213986) (-OCH3) groups can modulate activity. While a compound with a 4-hydroxy-3-methoxyphenyl group showed minimal tyrosinase inhibitory activity, the addition of another methoxyl group improved its efficacy. mdpi.com Conversely, a derivative with a 2,4-dimethoxyphenyl substituent had only moderate activity compared to the potent 2,4-dihydroxyphenyl analog. mdpi.com This indicates that free hydroxyl groups are often essential for potent biological action, possibly through their ability to chelate metal ions in enzyme active sites or participate in hydrogen bonding interactions. The presence of polar -OH groups can also improve properties like water solubility. nih.gov

Compound/Scaffold Substitution Pattern Observed Biological Effect Reference
6-(substituted phenyl)- Current time information in Kolkata, IN.nih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole2,4-dihydroxyphenyl at C-6Potent tyrosinase inhibition mdpi.com
6-(substituted phenyl)- Current time information in Kolkata, IN.nih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole2,4-dimethoxyphenyl at C-6Moderate tyrosinase inhibition mdpi.com
Triazolo[3,4-b]benzothiazole analogC-7 hydroxy groupPotent and specific PARP2 inhibition nih.gov
Benzo[d]thiazole-hydrazone analogHydroxyl and/or methoxy groups on phenyl ringInfluenced H+/K+ ATPase inhibition activity nih.gov

Modulatory Effects of Substituents at the Thiazole (B1198619) Ring (C-2 Position)

The C-2 position of the benzothiazole ring is a common site for chemical modification and plays a pivotal role in defining the biological activity and selectivity of its derivatives. researchgate.netresearchgate.net Structure-activity relationship studies consistently show that attaching different aryl or other functional groups at this position can dramatically alter the compound's efficacy.

In the context of tyrosinase inhibition, the nature of the substituent at the C-2 position is critical. Research on 5-(trifluoromethyl)benzo[d]thiazole analogs revealed that a derivative with a benzene-1,3-diol (resorcinol) moiety attached to the C-2 position, namely 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, exhibited the highest inhibitory activity against mushroom tyrosinase, with an IC50 value of 0.2 ± 0.01 μM. researchgate.net This highlights the significance of a dihydroxyphenyl substituent at this position for potent enzyme inhibition.

Similarly, another study focused on 2-styrylbenzothiazoles found that a derivative with a catechol (benzene-1,2-diol) moiety, (E)-4-(2-(benzo[d]thiazol-2-yl)vinyl)benzene-1,2-diol, was a promising antioxidant and showed exceptional inhibitory action against the pro-inflammatory enzyme 5-lipoxygenase. nih.gov The reactivity of the thiazole ring and its derivatives is heavily influenced by the electronic nature of the substituents at the C-2, C-4, and C-5 positions. analis.com.my The introduction of various groups at C-2 can lead to enhanced biological profiles against a range of targets. analis.com.my

The versatility of the C-2 position allows for the introduction of diverse chemical groups, including those with electron-donating or electron-withdrawing properties, which can fine-tune the molecule's interaction with specific biological receptors or enzymes. nih.govanalis.com.my

Core Scaffold Substituent at C-2 Position Key Finding/Activity IC50 Value Reference
5-(trifluoromethyl)benzo[d]thiazole4-yl-benzene-1,3-diolPotent tyrosinase inhibitor0.2 ± 0.01 μM researchgate.net
Benzo[d]thiazole(E)-vinyl-benzene-1,2-diolPotent 5-lipoxygenase inhibitor, antioxidantSub-micromolar nih.gov
Benzo[d]thiazoleHydrazone derivatives with various phenyl groupsModulated H+/K+ ATPase inhibitionVaried nih.gov

Impact of Side Chains and Linkers on the this compound Scaffold's Bioactivity

The introduction of side chains and linkers between the core this compound scaffold and other chemical moieties is a key strategy for modulating bioactivity, influencing properties such as target affinity, selectivity, and pharmacokinetics. The length, rigidity, and chemical nature of these linkers are critical variables in drug design.

In other classes of benzothiazole derivatives, the type of linker is also crucial. The synthesis of benzo[d]thiazole-hydrazones involves a hydrazone (-NH-N=CH-) linker connecting the benzothiazole core to various aromatic aldehydes. nih.gov The structure-activity relationship of these compounds revealed that the nature of the substituent on the terminal phenyl ring, and by extension the electronic properties of the entire side chain including the linker, significantly affected their activity as H+/K+ ATPase inhibitors. nih.gov

Mechanistic Insights and Molecular Interaction Dynamics

Molecular Docking and Ligand-Protein Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique provides valuable information about the binding modes and affinities of ligands with their protein targets.

Studies on various benzothiazole (B30560) derivatives have identified key amino acid residues within the active sites of their target proteins that are crucial for binding. For instance, in the context of SARS-CoV-2 Mpro and the human angiotensin-converting enzyme 2 (ACE2) receptor, molecular docking studies of benzothiazole compounds have highlighted interactions with specific residues. For the ACE2 receptor, key interacting residues for a benzothiazole compound included Tyr-239, Leu-271, Met-276, Asn-277, Leu-287, Asp-471, Lys-475, Glu-489, Pro-492, His-493, Asp-494, Asp-637, Val-672, Asn-674, and Leu-675, primarily through hydrogen bonding. nih.gov

In the case of c-Jun N-terminal kinase (JNK) inhibitors, modeling studies suggest that the benzothiazole group of one potent inhibitor could form a hydrogen bond with Arg127 and bind into a nearby sub-pocket. nih.gov Similarly, docking of benzothiazole-thiadiazole-based thiazolidinone derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) revealed key interactions with catalytic residues such as Ile235, Glu233, Lys200, His201, Ala198, Leu162, and Trp59. nih.gov

The following table summarizes key residue interactions for different benzothiazole derivatives with their respective protein targets.

Target ProteinBenzothiazole Derivative ClassKey Interacting ResiduesType of Interaction
ACE2 ReceptorGeneral BenzothiazolesTyr-239, Leu-271, Met-276, Asn-277, Leu-287, Asp-471, Lys-475, Glu-489, Pro-492, His-493, Asp-494, Asp-637, Val-672, Asn-674, Leu-675Hydrogen Bonding
c-Jun N-terminal kinase (JNK)2-(5-nitrothiazol-2-ylthio)benzo[d]thiazolesArg127, Cys163Hydrogen Bonding
Acetylcholinesterase (AChE)Benzothiazole-thiadiazole-based thiazolidinonesIle235, Glu233, Lys200, His201, Ala198, Leu162, Trp59Catalytic Site Interaction
Butyrylcholinesterase (BuChE)Benzothiazole-thiadiazole-based thiazolidinonesIle235, Ala198, Leu162, Trp59, His201, Lys200, Glu233Catalytic Site Interaction

DNA Binding Studies and Interaction Modalities

The interaction of small molecules with DNA is a critical area of research, particularly in the development of new therapeutic agents. Benzothiazole derivatives have been shown to bind to DNA through various modes.

Studies on benzothiazole derivatives suggest that they can bind to DNA primarily through intercalative modes. researchgate.netresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of DNA. This mode of binding is often characterized by changes in the absorption spectra of the compound upon addition of DNA, such as hypochromism and a red shift in the maximum wavelength. researchgate.net Some benzothiazole derivatives have also been identified as DNA minor groove-binding agents. researchgate.netresearchgate.net

The following table summarizes the observed DNA binding modes for different benzothiazole derivatives.

Benzothiazole DerivativeDNA TargetObserved Binding Mode(s)
Enaminonitrile thiazole (B1198619) compoundCalf Thymus DNAIntercalative
Benzo[d]thiazol-2-yl pyridine (B92270) derivativeCalf Thymus DNAIntercalative
3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3)DNAMinor groove-binding
Metal complexes of benzothiazole Schiff basesCalf Thymus DNAIntercalative and Groove binding

The binding of small molecules to DNA can induce conformational changes and perturb its function. Intercalative binding, for example, can lead to the unwinding of the DNA helix and an increase in its length, which can be measured by viscosity experiments. researchgate.net These structural alterations can interfere with DNA replication and transcription, leading to cellular effects. Minor groove binding can also alter the local DNA structure and affect the binding of DNA-processing proteins. researchgate.netresearchgate.net

Enzyme Kinetic Studies for Unraveling Inhibition Mechanisms

Furthermore, other benzothiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov A series of 2-thioether-benzothiazoles were identified as allosteric inhibitors of JNK. nih.gov These findings highlight the diverse enzymatic inhibitory profiles within the benzothiazole class of compounds.

Research on Cellular Pathway Modulation by Benzo[d]thiazole-5,6-diol Remains Undisclosed

Detailed investigations into the specific molecular interactions and modulation of cellular signaling pathways by the chemical compound this compound are not extensively documented in publicly available scientific literature.

The benzothiazole scaffold is a prominent feature in many pharmacologically active molecules, with various derivatives demonstrating activities such as antimicrobial, anticancer, and enzyme inhibition. For instance, certain benzothiazole derivatives have been shown to influence cellular processes. One such derivative, known as BD750, has been identified as an inhibitor of the JAK3/STAT5 signaling pathway, which is crucial for T-cell proliferation. Other derivatives have been investigated for their potential to modulate pathways related to GABAergic neurotransmission.

However, these findings pertain to the broader family of benzothiazole compounds and cannot be directly extrapolated to this compound. The specific effects of a compound on cellular pathways are highly dependent on its unique chemical structure, including the nature and position of its functional groups. The diol functionality at the 5 and 6 positions of the benzothiazole ring in the subject compound would significantly influence its electronic properties and potential interactions with biological targets, distinguishing it from other derivatives.

Without dedicated in vitro or in vivo studies on this compound, any discussion of its impact on cellular pathway modulation and signal transduction would be speculative. Comprehensive research, including but not limited to, kinase profiling, gene expression analysis, and targeted pathway reporter assays, would be necessary to elucidate its specific mechanism of action at the cellular level.

Therefore, a detailed and scientifically accurate account of the investigation of cellular pathway modulation and signal transduction for this compound cannot be provided at this time due to a lack of specific research data in the public domain.

Computational Chemistry and Cheminformatics in Benzo D Thiazole 5,6 Diol Research

Quantum Chemical Studies (e.g., DFT, FMO Analysis)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. scirp.org These methods are widely used to study the benzothiazole (B30560) nucleus, providing insights into its structure, stability, and reactivity. mdpi.comnih.gov

Prediction of Electronic Structure, Reactivity, and Stability

DFT calculations are instrumental in predicting the electronic structure of benzothiazole derivatives. scirp.org A key aspect of this is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical determinants of a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO energy gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com For instance, studies on various substituted benzothiazoles have shown that the nature and position of substituent groups can significantly alter this energy gap. mdpi.com A computational analysis of benzothiazole derivatives showed that the introduction of two trifluoromethyl (-CF3) groups resulted in the lowest HOMO-LUMO energy gap (4.46 eV) in the series, suggesting it is the least stable and most reactive compound among those studied. mdpi.com Conversely, the unsubstituted parent benzothiazole exhibited the highest energy gap (4.73 eV), indicating greater stability. researchgate.net

Global reactivity descriptors, which are derived from HOMO and LUMO energies, further quantify a molecule's reactivity profile. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). Such parameters help in comparing the reactivity of different derivatives within the benzothiazole family. scirp.org

Below is a table of representative electronic properties calculated for a series of benzothiazole derivatives, illustrating the influence of substitution on reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Stability/Reactivity
Benzothiazole with two -CF3 groups-7.21-2.754.46Least Stable / Most Reactive
Substituted Benzothiazole 1-6.89-2.234.66Moderately Stable/Reactive
Substituted Benzothiazole 2-6.93-2.254.68Moderately Stable/Reactive
Substituted Benzothiazole 3-6.83-2.134.70More Stable / Less Reactive
Unsubstituted Benzothiazole-6.85-2.124.73Most Stable / Least Reactive

This table is based on data for representative benzothiazole derivatives to illustrate computational principles. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Insights

Molecular Electrostatic Potential (MESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other species. scirp.org The MESP map displays regions of negative electrostatic potential (electron-rich, nucleophilic sites) and positive electrostatic potential (electron-poor, electrophilic sites).

For the benzothiazole scaffold, MESP analysis typically reveals that the nitrogen atom and the region around the sulfur atom are electron-rich, making them susceptible to electrophilic attack. In contrast, the hydrogen atoms of the benzene (B151609) ring are generally electron-deficient and represent sites for potential nucleophilic interaction. These maps are invaluable for understanding and predicting the reactive behavior of benzothiazole derivatives in biological systems and chemical reactions. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in drug discovery to predict the activity of new molecules and to optimize lead compounds.

Development of Predictive Models for Biological Efficacy

In the context of benzothiazole research, QSAR models have been developed to predict various biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov The process involves compiling a dataset of benzothiazole derivatives with known biological activities (e.g., IC50 values). researchgate.net For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that relates the descriptors to the observed biological activity. A robust QSAR model can accurately predict the efficacy of novel benzothiazole compounds before they are synthesized, thereby saving time and resources in the drug development pipeline. researchgate.net

Identification of Critical Structural Descriptors for Optimized Potency

A significant outcome of QSAR modeling is the identification of the most influential molecular descriptors. These critical descriptors highlight the specific structural features that are either beneficial or detrimental to the biological activity of interest. For benzothiazole derivatives, QSAR studies have revealed that properties such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and LUMO energy can be crucial for activity.

For example, a positive correlation with LogP might suggest that increased lipophilicity enhances the compound's ability to cross cell membranes and reach its target. A correlation with electronic descriptors like LUMO energy could indicate the importance of the molecule's ability to accept electrons in a charge-transfer interaction with its biological target. By understanding these relationships, chemists can rationally design new derivatives with optimized potency.

Molecular Dynamics Simulations for Ligand-Receptor Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to investigate the interaction between a ligand (such as a benzothiazole derivative) and its biological target (typically a protein or enzyme). biointerfaceresearch.com

These simulations provide detailed insights into the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding affinity. nih.gov For example, MD simulations of novel benzothiazole derivatives targeting the LasR protein in P. aeruginosa have been used to confirm their binding mode and stability within the protein's active site over simulation times as long as 200 nanoseconds. nih.gov The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in a consistent orientation. biointerfaceresearch.comnih.gov Such studies are crucial for validating the results of molecular docking and for refining the design of more potent and specific inhibitors. researchgate.netnih.gov

In Silico ADME Prediction and Pharmacokinetic Relevance Assessment

Computational, or in silico, prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with the assessment of pharmacokinetic relevance, represents a critical step in the early stages of drug discovery and development. These predictive models allow for the preliminary evaluation of a compound's potential to become a viable drug candidate by identifying possible liabilities before significant resources are invested in preclinical and clinical studies. For the specific compound, Benzo[d]thiazole-5,6-diol, a comprehensive analysis of its ADME profile through computational methods is essential to gauge its drug-like characteristics.

While specific in silico ADME prediction data for this compound is not extensively available in the public domain, we can infer its likely pharmacokinetic profile based on the well-established principles of cheminformatics and the known properties of the benzothiazole scaffold and its derivatives. Computational tools typically evaluate a range of physicochemical and pharmacokinetic parameters to build a comprehensive ADME profile.

Predicted Physicochemical Properties and Drug-Likeness:

The initial assessment of a compound's drug-likeness often begins with the evaluation of its fundamental physicochemical properties. These properties are key determinants of a molecule's behavior in a biological system. For this compound, these would be predicted using various computational models. A key component of this assessment is the adherence to established drug-likeness rules, such as Lipinski's Rule of Five.

Table 6.4.1: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueCompliance with Drug-Likeness Rules
Molecular Weight ( g/mol )Approximately 181.19Yes (< 500)
LogP (Octanol-Water Partition Coefficient)Varies by prediction modelLikely Yes (< 5)
Hydrogen Bond Donors2 (from the hydroxyl groups)Yes (≤ 5)
Hydrogen Bond Acceptors3 (N, S, and 2xO)Yes (≤ 10)
Molar RefractivityVaries by prediction modelWithin typical drug-like range

Note: The values presented are estimations based on the chemical structure of this compound and typical predictions for similar scaffolds. Actual values from specific software may vary.

Pharmacokinetic Predictions:

Following the initial physicochemical assessment, a more detailed in silico pharmacokinetic evaluation would be performed. This involves predicting how the compound is likely to be absorbed, distributed throughout the body, metabolized, and ultimately excreted.

Absorption: Key parameters for absorption include human intestinal absorption (HIA), cell permeability (often modeled using Caco-2 cell permeability), and oral bioavailability. The presence of polar hydroxyl groups on the this compound structure may influence its absorption characteristics.

Distribution: The volume of distribution (VD) and the ability to cross the blood-brain barrier (BBB) are critical distribution parameters. The polarity of this compound would suggest a lower propensity for BBB penetration, which could be advantageous for peripherally acting drugs. Plasma protein binding (PPB) is another crucial factor, as high binding can limit the free fraction of the drug available to exert its therapeutic effect.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, primarily the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The diol functionality of this compound would likely be a primary site for phase II metabolic reactions, such as glucuronidation or sulfation.

Excretion: Predictions related to excretion often focus on the likelihood of renal (kidney) or hepatic (liver) clearance.

Table 6.4.2: Predicted ADME and Pharmacokinetic Parameters for this compound

ParameterPredicted OutcomePharmacokinetic Relevance
Absorption
Human Intestinal Absorption (HIA)Moderate to GoodIndicates potential for oral administration.
Caco-2 PermeabilityLow to ModerateSuggests that passive diffusion across the intestinal wall may be a limiting factor.
Oral BioavailabilityModerateThe overall prediction of how much of the drug would reach systemic circulation.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowThe compound is less likely to cause central nervous system side effects.
Plasma Protein Binding (PPB)ModerateA balance between being available for therapeutic action and having a reasonable duration of effect.
Metabolism
CYP450 Substrate/InhibitorLikely substrate, potential for inhibition variesImportant for predicting drug-drug interactions.
Excretion
Renal ClearanceLikelyThe polar nature of the molecule suggests it may be excreted via the kidneys.

Note: These predictions are qualitative and based on the structural features of this compound. Quantitative predictions would require specific computational modeling.

Pharmacokinetic Relevance Assessment:

The culmination of these in silico predictions provides a holistic view of the pharmacokinetic relevance of this compound. The data suggests that the compound likely possesses favorable drug-like properties according to Lipinski's rules. Its predicted moderate oral bioavailability and low BBB penetration could be desirable for certain therapeutic applications. However, its potential interactions with CYP450 enzymes would need to be carefully evaluated in subsequent in vitro and in vivo studies to fully understand its drug-drug interaction profile. The presence of the diol group is a key structural feature that will significantly influence its metabolism and excretion pathways. These computational insights are invaluable for guiding further optimization and development of this compound as a potential therapeutic agent.

Metabolism and Biotransformation Pathways of Benzo D Thiazole 5,6 Diol

Phase I Metabolic Transformations (e.g., Cytochrome P450-Mediated Reactions)

Phase I metabolism of Benzo[d]thiazole-5,6-diol predominantly involves oxidative processes catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.

Hydroxylation Pathways

While this compound already possesses two hydroxyl groups, further hydroxylation is a potential metabolic pathway. Studies on the biodegradation of benzothiazole (B30560) have shown that it can be hydroxylated to 2-hydroxybenzothiazole, which is then further transformed into a dihydroxybenzothiazole. nih.gov This suggests that additional hydroxyl groups could be introduced to the benzothiazole ring system of this compound, although specific metabolites from this pathway have not been definitively identified in mammalian systems. The primary sites for such hydroxylation would likely be the remaining available positions on the benzene (B151609) ring.

Oxidation Reactions (e.g., S-oxidation, N-oxidation)

The benzothiazole ring is susceptible to oxidation at both the sulfur and nitrogen atoms. While direct evidence for S-oxidation and N-oxidation of this compound is not available, these are common metabolic routes for other thiazole-containing compounds. mdpi.com The presence of the catechol moiety, however, makes oxidation of the dihydroxyphenyl ring a more probable and significant metabolic event.

The catechol structure of this compound is prone to oxidation to form a highly reactive ortho-quinone. mdpi.comnih.gov This transformation can be catalyzed by various oxidative enzymes, including tyrosinase and certain cytochrome P450 isoforms. mdpi.comnih.gov The resulting benzo[d]thiazole-5,6-dione is a key reactive metabolite.

Formation and Characterization of Reactive Metabolites

The primary reactive metabolite of this compound is the corresponding ortho-quinone, benzo[d]thiazole-5,6-dione. mdpi.comnih.gov The formation of this quinone occurs through a two-electron oxidation of the catechol group. mdpi.com

Table 1: Key Reactive Metabolite of this compound

PrecursorReactive MetaboliteFormation Pathway
This compoundBenzo[d]thiazole-5,6-dioneOxidation of the catechol moiety

Ortho-quinones are known to be electrophilic and can readily react with cellular nucleophiles, such as the sulfhydryl groups of glutathione (B108866) and proteins, which can lead to cytotoxicity. mdpi.com The characterization of such reactive quinones is often challenging due to their transient nature. Their existence is typically inferred from the detection of their stable downstream products, such as glutathione conjugates. nih.gov

Phase II Conjugation Pathways

Following Phase I oxidation, or directly for the parent compound, this compound and its metabolites can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. uomus.edu.iqnih.gov For a catechol-containing compound like this compound, the primary conjugation pathways are glucuronidation and sulfation. nih.govfliphtml5.com

Glucuronidation: The hydroxyl groups of the catechol moiety are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This can result in the formation of mono- and di-glucuronide conjugates.

Sulfation: The hydroxyl groups can also be conjugated with a sulfonate group, a reaction mediated by sulfotransferases (SULTs). nih.gov Similar to glucuronidation, this can lead to the formation of mono- and di-sulfate conjugates.

These conjugation reactions are generally considered detoxification pathways, as they produce more polar, less reactive metabolites that are readily eliminated from the body. uomus.edu.iq

Table 2: Potential Phase II Conjugates of this compound

Parent Compound/MetaboliteConjugation ReactionPotential Conjugate(s)
This compoundGlucuronidationBenzo[d]thiazole-5-O-glucuronide, Benzo[d]thiazole-6-O-glucuronide, Benzo[d]thiazole-5,6-di-O-glucuronide
This compoundSulfationBenzo[d]thiazole-5-O-sulfate, Benzo[d]thiazole-6-O-sulfate, Benzo[d]thiazole-5,6-di-O-sulfate

Future Directions and Emerging Research Opportunities

Rational Design of Novel Multifunctional Benzo[d]thiazole-5,6-diol Analogues

The rational design of new analogues based on the this compound core represents a primary avenue for future research. The inherent chemical properties of the benzothiazole (B30560) nucleus, a bicyclic system containing both nitrogen and sulfur, provide a versatile foundation for modification. tandfonline.com The diol (two hydroxyl groups) functionality at the 5 and 6 positions offers prime sites for chemical derivatization, allowing for the systematic modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution.

Future design strategies will likely focus on creating multifunctional molecules by incorporating other pharmacophores. This molecular hybridization approach aims to develop single chemical entities that can interact with multiple biological targets, a strategy of growing importance in treating complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com For instance, by attaching moieties known to inhibit specific enzymes or modulate receptor activity, researchers could design analogues with enhanced potency and selectivity. tandfonline.commdpi.com Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in predicting the binding affinities and biological activities of these novel analogues, thereby streamlining the discovery process and reducing the reliance on traditional high-throughput screening.

Exploration of Undiscovered Therapeutic Applications and Biological Functions

The benzothiazole scaffold is associated with a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. pcbiochemres.com However, the specific therapeutic potential of this compound is largely uncharted territory. A critical future direction will be the systematic screening of this compound and its newly designed analogues against a wide range of biological targets to uncover novel therapeutic applications.

Given the diverse activities of its parent class, this compound could emerge as a valuable lead compound in numerous disease areas. For example, its antioxidant potential, suggested by the presence of the catechol-like diol system, warrants investigation in the context of diseases driven by oxidative stress. Furthermore, exploring its activity against neglected tropical diseases or emerging viral threats could reveal unexpected and urgently needed therapeutic benefits. The discovery of new biological functions will not only open up new treatment possibilities but also deepen our understanding of the fundamental biology modulated by this chemical scaffold.

Development of Advanced Synthetic Methodologies for Complex Derivatives

To fully realize the therapeutic potential of this compound, the development of advanced and efficient synthetic methods is crucial. While general methods for creating the benzothiazole core exist, such as the condensation of 2-aminothiophenols with various reagents, the synthesis of complex, highly functionalized derivatives requires more sophisticated and robust strategies. nih.govderpharmachemica.com

Future research in this area should focus on creating stereochemically complex analogues and developing scalable, cost-effective, and environmentally friendly "green" synthetic routes. nih.gov Techniques like C-H activation, flow chemistry, and biocatalysis could offer powerful tools for constructing intricate molecular architectures with high precision and efficiency. The ability to readily access a diverse library of complex derivatives is essential for comprehensive structure-activity relationship studies and the ultimate identification of clinical candidates. researchgate.net Methodologies that allow for late-stage functionalization would be particularly valuable, enabling the rapid diversification of promising lead compounds.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding how a compound exerts its biological effects at a molecular level is fundamental to modern drug development. The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—offers an unprecedented opportunity to elucidate the mechanism of action of this compound and its analogues.

By treating cells or model organisms with these compounds and subsequently analyzing the global changes in genes, proteins, and metabolites, researchers can identify the specific cellular pathways and networks that are modulated. This systems-level approach provides a comprehensive and unbiased view of the compound's biological impact, moving beyond the traditional "one target, one drug" paradigm. For example, proteomics could reveal novel protein binding partners, while metabolomics could uncover downstream effects on cellular metabolism. This deep mechanistic understanding is invaluable for identifying biomarkers of efficacy, predicting potential side effects, and optimizing the design of next-generation multifunctional analogues.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzo[d]thiazole-5,6-diol in laboratory settings?

  • Methodological Answer :

  • Use face shields and safety glasses compliant with NIOSH or EN 166 standards.
  • Wear nitrile or neoprene gloves inspected for integrity; avoid latex due to potential permeability.
  • Follow good laboratory practices : wash hands post-handling, avoid skin contact, and ensure proper ventilation. No specific body protection is required unless handling large quantities .

Q. What synthetic routes are commonly employed for this compound, and what are their critical optimization parameters?

  • Methodological Answer :

  • Palladium-catalyzed cross-coupling : Optimize catalyst loading (e.g., 5 mol% PdCl₂(PPh₃)₂) and reaction time (48–72 hours under reflux).
  • Solvent systems : Use Et₃N/THF (1:1) for improved solubility and reactivity.
  • Temperature control : Maintain reflux (~55–80°C) to prevent side reactions. Post-synthesis, purify via silica gel chromatography or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic validation : Combine ¹H/¹³C NMR (δ 6.8–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography : Resolve stereochemistry and verify regioselectivity in diol formation.
  • Comparative analysis : Cross-reference with literature data on analogous benzothiazole derivatives .

Advanced Research Questions

Q. What mechanisms underlie the metabolic activation of this compound in biological systems?

  • Methodological Answer :

  • Diol epoxide pathway : Similar to polycyclic aromatic hydrocarbons (PAHs), enzymatic oxidation (e.g., cytochrome P450) may convert the diol to reactive epoxides.
  • Mutagenicity assays : Use rat liver microsomes or bacterial reverse mutation tests (Ames test) to evaluate metabolic intermediates.
  • Computational modeling : Predict metabolic sites using density functional theory (DFT) to guide experimental validation .

Q. How should researchers address contradictions in reported reactivity data of this compound across different studies?

  • Methodological Answer :

  • Controlled replication : Standardize reaction conditions (solvent purity, catalyst batch, temperature) to isolate variables.
  • Advanced analytics : Employ LC-MS/MS to detect trace intermediates or byproducts influencing reactivity.
  • Cross-disciplinary collaboration : Compare findings with computational chemists to reconcile experimental and theoretical data .

Q. What strategies are effective in stabilizing this compound derivatives for long-term studies?

  • Methodological Answer :

  • Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
  • Lyophilization : Freeze-dry aqueous solutions to avoid hydrolysis.
  • Additives : Incorporate radical scavengers (e.g., BHT) in stock solutions to inhibit oxidative decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.